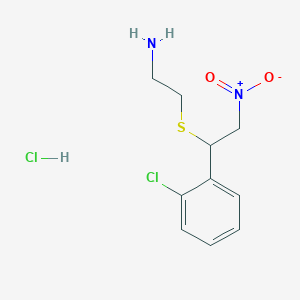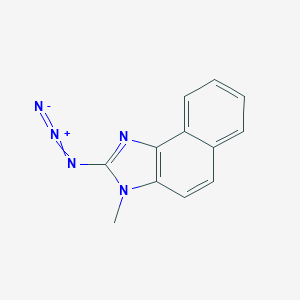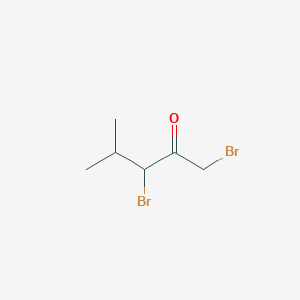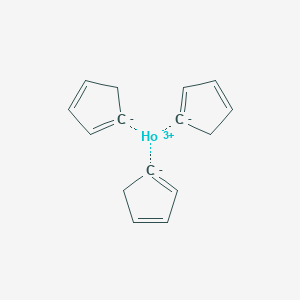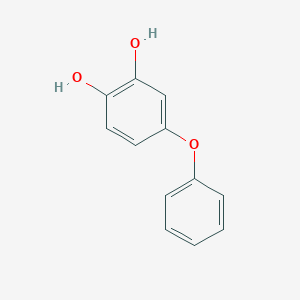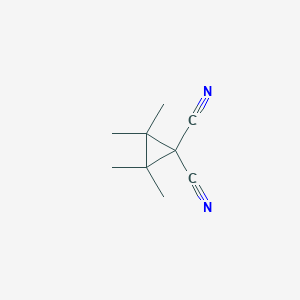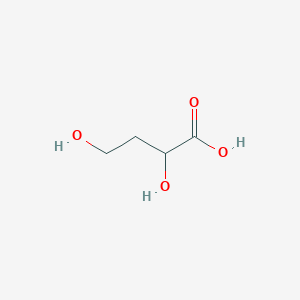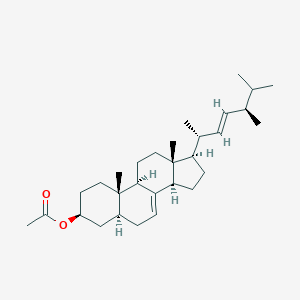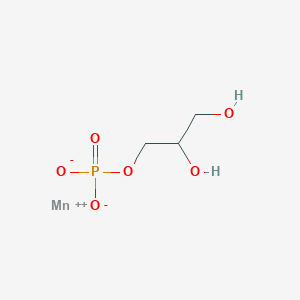
Manganese glycerophosphate
Overview
Description
Manganese glycerophosphate is an organometallic compound with the chemical formula C₃H₇MnO₆P. It is a manganese salt of glycerophosphoric acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its ability to provide both manganese and glycerophosphate ions, which are essential for various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Manganese glycerophosphate can be synthesized through the reaction of manganese salts with glycerophosphoric acid. One common method involves the reaction of manganese chloride with glycerophosphoric acid in an aqueous solution. The reaction is typically carried out at room temperature, and the resulting product is purified through crystallization.
Industrial Production Methods
In industrial settings, this compound is produced by reacting manganese oxide or manganese carbonate with glycerophosphoric acid. The reaction is conducted in large reactors under controlled temperature and pH conditions to ensure high yield and purity. The product is then filtered, dried, and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions
Manganese glycerophosphate undergoes several types of chemical reactions, including:
Oxidation: Manganese in the compound can be oxidized to higher oxidation states.
Reduction: The manganese ion can be reduced to lower oxidation states.
Substitution: The glycerophosphate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligands such as ethylenediamine and phosphates can be used for substitution reactions.
Major Products Formed
Oxidation: Manganese dioxide and other higher oxidation state manganese compounds.
Reduction: Manganese metal or lower oxidation state manganese compounds.
Substitution: Various manganese complexes with different ligands.
Scientific Research Applications
Manganese glycerophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a precursor for the preparation of other manganese compounds.
Biology: this compound is used in studies related to enzyme activity and metabolic pathways involving manganese.
Medicine: It is investigated for its potential use in treating manganese deficiency and as a supplement in nutritional products.
Industry: The compound is used in the production of bioactive glasses and ceramics for bone regeneration and other biomedical applications.
Mechanism of Action
The mechanism of action of manganese glycerophosphate involves the release of manganese and glycerophosphate ions. Manganese ions act as cofactors for various enzymes, facilitating biochemical reactions. Glycerophosphate ions participate in metabolic pathways, including glycolysis and the synthesis of phospholipids. The compound’s effects are mediated through its interaction with molecular targets such as enzymes and cellular receptors.
Comparison with Similar Compounds
Similar Compounds
- Calcium glycerophosphate
- Magnesium glycerophosphate
- Sodium glycerophosphate
Comparison
Manganese glycerophosphate is unique due to its ability to provide manganese ions, which are essential for specific enzymatic reactions and metabolic processes. Unlike calcium, magnesium, and sodium glycerophosphates, this compound has distinct applications in enzyme catalysis and metabolic studies involving manganese. Its role in bone regeneration and biomedical applications also sets it apart from other glycerophosphates.
Properties
IUPAC Name |
manganese(2+);3-phosphonooxypropane-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3H,1-2H2,(H2,6,7,8);/q-2;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDOEIKUBQNKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)(O)O)[O-])[O-].[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MnO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019911 | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335-36-0, 1320-46-3 | |
| Record name | Manganese glycerophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001335360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese glycerophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801019911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



